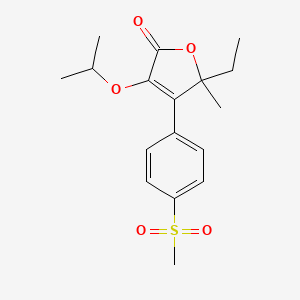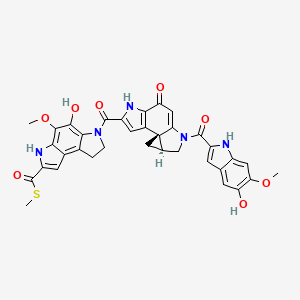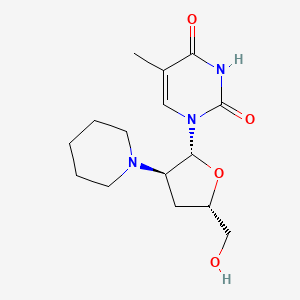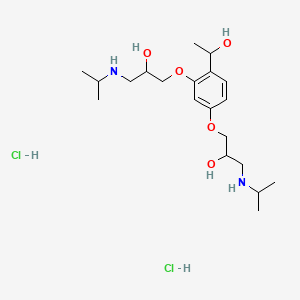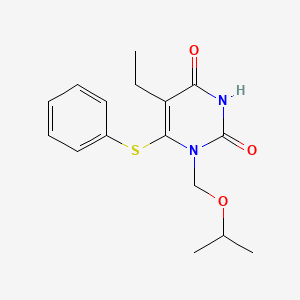
Benzyl 1-(tert-butoxycarbonyl)prolylalaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 1-(tert-butoxycarbonyl)prolylalaninate is a compound that belongs to the class of amino acid derivatives. It is often used in peptide synthesis and other organic synthesis processes due to its protective groups, which help in the selective formation of peptide bonds. The compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-(tert-butoxycarbonyl)prolylalaninate typically involves the protection of the amine group using the tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydroxide . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 1-(tert-butoxycarbonyl)prolylalaninate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
Benzyl 1-(tert-butoxycarbonyl)prolylalaninate has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl 1-(tert-butoxycarbonyl)prolylalaninate involves the selective protection and deprotection of amine groups. The Boc group is stable under basic conditions but can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane . This allows for the stepwise construction of peptides and other complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl (tert-butoxycarbonyl)-L-leucyl-L-phenylalaninate: Another amino acid derivative used in peptide synthesis.
N-(tert-Butoxycarbonyl)-L-aspartic Acid 1-Benzyl Ester: Similar in structure and used for similar applications.
Uniqueness
Benzyl 1-(tert-butoxycarbonyl)prolylalaninate is unique due to its specific combination of protective groups and its utility in selective peptide synthesis. Its stability under basic conditions and ease of deprotection under acidic conditions make it a valuable tool in organic synthesis.
Propriétés
Numéro CAS |
52616-95-2 |
|---|---|
Formule moléculaire |
C20H28N2O5 |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
tert-butyl 2-[(1-oxo-1-phenylmethoxypropan-2-yl)carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H28N2O5/c1-14(18(24)26-13-15-9-6-5-7-10-15)21-17(23)16-11-8-12-22(16)19(25)27-20(2,3)4/h5-7,9-10,14,16H,8,11-13H2,1-4H3,(H,21,23) |
Clé InChI |
VSXLHXWSMDZSOB-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OCC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


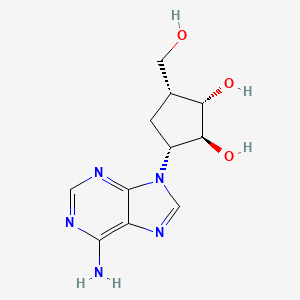
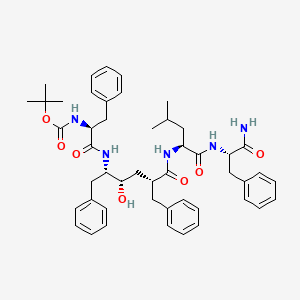

![[Bis(methylsulfanyl)methylideneamino]urea](/img/structure/B12787091.png)
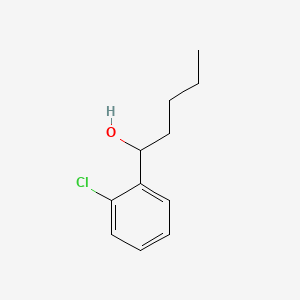
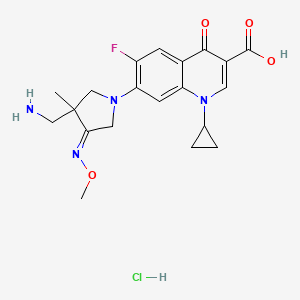
![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12787120.png)

